(Tetrahydro-2-furyl)methyl Phosphorodichloridate

Description

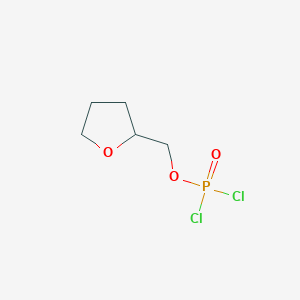

(Tetrahydro-2-furyl)methyl phosphorodichloridate is an organophosphorus compound characterized by a tetrahydrofurfuryl (tetrahydro-2-furylmethyl) group bonded to a phosphorodichloridate core (Cl₂PO-O-). This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in phosphorylation reactions.

Properties

Molecular Formula |

C5H9Cl2O3P |

|---|---|

Molecular Weight |

219.00 g/mol |

IUPAC Name |

2-(dichlorophosphoryloxymethyl)oxolane |

InChI |

InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2 |

InChI Key |

LVQICKLGENSLNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C5H9O2PCl2+C5H9OH→C5H9O2PCl2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert it into phosphites.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Phosphates

Reduction: Phosphites

Substitution: Aminophosphates or alkoxyphosphates

Scientific Research Applications

(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (tetrahydro-2-furyl)methyl phosphorodichloridate, highlighting differences in substituents, reactivity, and applications:

Physical Properties

- Surface Tension : Methyl phosphorodichloridate has a surface tension of 87.14 mN/m, indicative of strong intermolecular forces . The tetrahydrofurfuryl analog’s surface tension is likely lower due to its bulkier, oxygen-containing substituent.

- Solubility: The tetrahydrofuran ring in this compound enhances solubility in polar aprotic solvents (e.g., THF, acetone), unlike phenyl or ethyl analogs, which favor nonpolar solvents .

Research Findings and Gaps

- Synthetic Utility : 2-Chlorophenyl phosphorodichloridate has been successfully used to synthesize 5-substituted deoxyuridine derivatives with antimicrobial activity . The tetrahydrofurfuryl analog could similarly modify nucleosides but with altered pharmacokinetic profiles due to improved solubility.

- Polymer Chemistry: Ethyl phosphorodichloridate is a key monomer in poly(terephthalate-co-phosphate)s, suggesting that the tetrahydrofurfuryl variant may yield polymers with tunable degradation rates for drug delivery systems .

- Safety Data : Direct toxicological studies on this compound are absent. Analogous compounds like phenyl phosphorodichloridate require corrosion-resistant handling equipment, implying similar precautions for the tetrahydrofurfuryl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.